Isoxicam
Description
Historical Context of Oxicam Class Development
The oxicam class of NSAIDs is structurally related to the enolic acid class of 4-hydroxy-1,2-benzothiazine carboxamides. nih.govnih.gov The development of this class stemmed from research into 1,2-benzothiazine derivatives, which were first synthesized in the 1920s and found to possess various biological activities, including anti-inflammatory properties. nih.gov The first oxicams were synthesized in the 1950s. nih.gov
Piroxicam (B610120), discovered in 1972 and marketed in 1982, was the pioneering drug of the oxicam class. mdpi.comresearchgate.netresearchgate.net Following the introduction of piroxicam, other oxicams, including isoxicam, meloxicam (B1676189), tenoxicam, and lornoxicam (B1675139), were subsequently introduced between 1976 and 1982. nih.govresearchgate.netresearchgate.net This class is structurally distinct from other NSAIDs, exhibiting a unique binding mode within the COX channel. nih.govnih.gov
Evolution of Research Perspectives on this compound
This compound was introduced by the Warner-Lambert Company in 1983. wikipedia.org It is a chemical analog of piroxicam, differing structurally by the presence of an isoxazole (B147169) ring instead of a pyridine (B92270) ring. wikipedia.org Early research characterized this compound as a potent, orally active, and long-acting nonsteroidal anti-inflammatory agent with analgesic properties demonstrated in experimental inflammation models in rats. ebi.ac.ukdrugfuture.com Preclinical studies indicated that this compound was less ulcerogenic and acutely less toxic compared to some standard agents evaluated at the time, suggesting a potentially superior therapeutic ratio. ebi.ac.uk
Research in the 1980s included studies investigating the pharmacokinetics of this compound in different patient populations, such as the elderly with rheumatoid arthritis. ebi.ac.ukdrugfuture.com Comparative studies were also conducted to evaluate the efficacy and tolerability of this compound against other NSAIDs like aspirin (B1665792) and indomethacin (B1671933) in conditions like rheumatoid arthritis and degenerative joint disease. ebi.ac.uk For instance, data from Phase 3 clinical studies suggested that this compound was better tolerated than aspirin or indomethacin in the short-term and long-term treatment of rheumatoid arthritis or degenerative joint disease. ebi.ac.uk
Further research delved into the metabolic fate of this compound, identifying hydroxylation of the methylisoxazole group as a major metabolic route in animals and humans. ebi.ac.uk Studies also explored the interaction of this compound with proteins like bovine serum albumin (BSA) to understand its binding mechanisms. researchgate.net Spectroscopic techniques, including spectrofluorescence, circular dichroism (CD), UV-visible absorption, and FT-IR, were employed to study the interaction of this compound with BSA, revealing that hydrophobic interactions played a significant role and that binding induced conformational changes in BSA. researchgate.net
Despite initial promising research and its introduction to the market, this compound was withdrawn globally in the 1980s following reports of serious adverse effects, specifically toxic epidermal necrolysis, in France. wikipedia.orgebi.ac.ukuni-duesseldorf.de This led to a shift in focus within oxicam research towards compounds with more favorable safety profiles, although research into the fundamental properties and interactions of this compound continues in specific contexts, such as analytical method development and studies on its complexes. researchgate.netebi.ac.uksigmaaldrich.com
Current Research Significance in Inflammation and Analgesia
While this compound is no longer marketed due to safety concerns, research involving the compound continues in specific areas, contributing to the broader understanding of NSAID mechanisms and the oxicam class. Current research perspectives often involve comparative studies or investigations into novel formulations or complexes involving oxicams, including this compound, to explore potential new applications or improve properties. researchgate.netpublichealthtoxicology.com
Studies continue to investigate the interaction of oxicams, such as this compound and meloxicam, with cyclooxygenase enzymes to understand their binding modes at a molecular level. Research using techniques like X-ray crystallography has shown that oxicams bind to the COX active site in a distinct manner compared to other NSAIDs, involving hydrogen bonding with Ser-530 and water-mediated interactions. nih.govnih.govresearchgate.net This detailed understanding of the binding pose provides a basis for structure-activity relationship studies within the oxicam class. nih.govnih.gov
Furthermore, research is exploring the potential of oxicam derivatives, including those structurally related to this compound, as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of PGE2, a key mediator of inflammation. nih.govnih.gov This represents a new direction in drug development based on the oxicam template. nih.govnih.gov
Preclinical studies sometimes utilize this compound as a reference compound or in investigations exploring the effects of NSAIDs on various biological processes and disease models. For example, recent histological studies in albino rats and mice have investigated the effects of this compound on ovarian tissue. ekb.egmedicopublication.com These studies contribute to the understanding of the broader biological impact of NSAIDs beyond their primary anti-inflammatory and analgesic mechanisms. ekb.egmedicopublication.com
Research also continues on metal complexes of oxicams, including this compound, to investigate their potential anti-inflammatory and other biological activities. researchgate.netpublichealthtoxicology.comresearchgate.net Studies have synthesized and characterized complexes of this compound with various metals and evaluated their effects in preclinical models. researchgate.netpublichealthtoxicology.com For instance, some studies have explored the anti-inflammatory effect of topical formulations containing cobalt complexes with oxicams, including those derived from this compound, in animal models of edema. publichealthtoxicology.com
The study of this compound, despite its withdrawal from the market, remains relevant for understanding the pharmacology of the oxicam class, the mechanisms of COX inhibition, and for the development of novel anti-inflammatory and analgesic agents based on the oxicam structure.
Data Tables
While detailed quantitative data specifically focusing solely on this compound's comparative efficacy or binding affinities across various studies is dispersed and often presented within broader studies of oxicams or NSAIDs, the following table summarizes key research findings related to its mechanism and effects in preclinical and early clinical research.
| Research Area | Key Findings | Relevant Citations |
| Mechanism of Action (COX Inhibition) | Nonselective inhibitor of COX-1 and COX-2. medchemexpress.comglpbio.com Binds in a novel mode in the COX channel involving hydrogen bonding and water-mediated interactions. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.netmedchemexpress.comglpbio.com |
| Anti-inflammatory Properties | Potent anti-inflammatory activity in experimental inflammation models in rats. ebi.ac.ukdrugfuture.com Demonstrated efficacy in reducing inflammation in preclinical studies. ebi.ac.ukdrugfuture.com | ebi.ac.ukdrugfuture.com |
| Analgesic Properties | Possesses analgesic properties in preclinical studies. ebi.ac.ukdrugfuture.com Showed effectiveness in reducing pain in early clinical studies for arthritis and degenerative joint disease. nih.govnih.gov | ebi.ac.ukdrugfuture.comnih.govnih.gov |
| Protein Binding | Interacts with bovine serum albumin (BSA), primarily through hydrophobic interactions, inducing conformational changes in BSA. researchgate.net | researchgate.net |
| Preclinical Studies (Ovarian Effects) | Induced histological changes in ovarian tissue in albino rats and mice in specific research studies. ekb.egmedicopublication.com | ekb.egmedicopublication.com |
| Metal Complexes Research | Forms complexes with various metals; metal complexes have been investigated for potential enhanced anti-inflammatory and other activities in preclinical settings. researchgate.netpublichealthtoxicology.comresearchgate.net | researchgate.netpublichealthtoxicology.comresearchgate.net |
Detailed Research Findings
Research into the anti-inflammatory properties of this compound in experimental models, such as carrageenan-induced paw edema in rats, demonstrated significant activity. Early studies in the 1970s highlighted its potency in these models. ebi.ac.ukdrugfuture.com For example, studies by DiPasquale et al. reported on the anti-inflammatory properties of this compound in these experimental settings. drugfuture.com
In early clinical research focused on conditions like rheumatoid arthritis and degenerative joint disease, this compound demonstrated effectiveness in reducing key symptoms. A six-week, double-blind, placebo-controlled study in patients with degenerative joint disease of the knee or hip showed that this compound significantly improved parameters such as night pain, pain on walking, starting pain, pain on motion, swelling, and tenderness compared to placebo. nih.gov In patients with knee involvement, this compound was significantly superior to placebo across multiple pain and functional parameters. nih.gov For hip involvement, significant superiority was observed for pain on walking. nih.gov
Another study comparing this compound and naproxen (B1676952) in patients with rheumatoid arthritis found that this compound was equally effective as naproxen in reducing joint tenderness, joint swelling, and pain. nih.gov A trend favoring this compound was observed for the reduction of joint swelling and pain at 4 weeks, and this compound significantly reduced morning stiffness more than naproxen after 4 weeks. nih.gov
Research into the interaction of this compound with COX enzymes has provided insights into its mechanism at the molecular level. Crystal complex studies of COX-2 with this compound have shown a novel binding pose where this compound establishes a planar conformation within the active site. researchgate.net A key interaction involves a hydrogen bond between the 4-hydroxyl group of the benzothiazine ring and Ser-530. nih.govresearchgate.net Additionally, two coordinated water molecules mediate a polar interaction between this compound and COX. nih.govnih.govresearchgate.net This binding mode is distinct from that of other NSAIDs and contributes to the understanding of the structure-activity relationships within the oxicam class. nih.govnih.gov
Preclinical investigations into the effects of this compound on ovarian tissue in albino rats and mice have reported histological changes, including hyperplasia of germinal cells, altered follicular structure, and vacuolation in the cortical layer. ekb.egmedicopublication.com These findings highlight the importance of exploring the potential impact of NSAIDs on various organ systems in research studies. ekb.egmedicopublication.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUAYBYLJSNDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045462 | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-84-6 | |
| Record name | Isoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | isoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |
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| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological Mechanisms and Activity Profiles of Isoxicam
Molecular Mechanisms of Action
Cyclooxygenase Isoform (COX-1 and COX-2) Inhibition
Isoxicam exerts its primary effects through the inhibition of cyclooxygenase enzymes, specifically both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). medchemexpress.comresearchgate.netnih.govmedchemexpress.commedtigo.comacs.orguni-duesseldorf.denih.govdrugbank.com These enzymes are crucial in the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, lipid mediators involved in various physiological and pathological processes, including inflammation and pain. acs.orgnih.govnih.govebi.ac.uk
Crystal structure analysis, such as that of COX-2 complexed with this compound (PDB 4M10), has provided insights into the molecular basis of this interaction. acs.orguni-duesseldorf.dercsb.org These studies reveal that oxicams, including this compound, bind to the active site of COX in a distinct manner compared to some other non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govnih.govrcsb.org The binding involves a network often mediated by water molecules, forming hydrogen bonds with key residues within the enzyme's active site, such as Ser-530, Tyr-385, and Arg-120. nih.govrcsb.org Conformational changes in the enzyme, such as the rotation of Leu-531 in COX-2, create a pocket that accommodates the chemical structure of this compound, facilitating its binding. researchgate.netnih.govrcsb.orgnih.gov
Research consistently characterizes this compound as a non-selective inhibitor of both COX-1 and COX-2 isoforms. medchemexpress.comresearchgate.netnih.govmedchemexpress.commedtigo.comacs.orguni-duesseldorf.denih.govdrugbank.com This contrasts with some other oxicams, such as meloxicam (B1676189), which exhibits some degree of selectivity for COX-2. researchgate.netnih.govnih.gov Studies comparing this compound and meloxicam binding have explored the structural factors contributing to this difference in selectivity. researchgate.netnih.gov It has been suggested that the non-selectivity of this compound, compared to the modest COX-2 selectivity of meloxicam, is not attributed to the difference at residue 523 (isoleucine in COX-1, valine in COX-2), which is known to influence the selectivity of other NSAIDs like celecoxib (B62257) and rofecoxib. nih.gov Instead, subtle alterations around residue Phe-518, potentially induced by a substitution at residue 434 in COX-2, may play a role in the differential inhibition observed between this compound and meloxicam. nih.gov
Non-Selective Cyclooxygenase Inhibition
Lack of 5-Lipoxygenase Inhibitory Activity
Based on the available search results, information specifically detailing this compound's activity or lack thereof on 5-lipoxygenase was not found.
Platelet Inhibitory Action Studies
This compound, as a non-steroidal anti-inflammatory drug, is reported to possess platelet-inhibitory actions. medtigo.comnih.govebi.ac.uk This effect is generally attributed to the inhibition of prostaglandin (B15479496) synthesis, particularly the synthesis of thromboxane (B8750289) A2 (TXA2). nih.govebi.ac.ukwikiwand.com TXA2 is a potent eicosanoid produced primarily by COX-1 in platelets and plays a significant role in platelet activation and aggregation. wikiwand.com Inhibition of COX-1 by NSAIDs like this compound reduces TXA2 production, thereby impacting platelet function. wikiwand.com Thromboxane B2 (TXB2) is a stable metabolite of TXA2, and its levels can correlate with platelet COX-1 activation. wikiwand.comlipidmaps.org While the general mechanism of platelet inhibition via COX pathway modulation is established for NSAIDs, detailed studies specifically focused on this compound's direct platelet inhibitory action were not extensively described in the provided information.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Potential
Oxicams, as a class of compounds that includes this compound, have been identified as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) in addition to their COX inhibitory activity. nih.gov mPGES-1 is an enzyme responsible for catalyzing the conversion of PGH2, the product of COX activity, into prostaglandin E2 (PGE2). nih.govaip.org PGE2 is a key mediator in inflammatory responses. nih.gov The exploration of the oxicam scaffold for developing potent mPGES-1 inhibitors represents an area of research interest. nih.gov While the potential for mPGES-1 inhibition exists within the oxicam class, specific detailed research findings on the direct inhibitory potency or activity of this compound itself on mPGES-1 were not prominently featured in the provided search results, beyond its classification within the oxicam group which possesses this potential.
Pharmacokinetics and Biotransformation of Isoxicam
Systemic Absorption Characteristics
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) that is well absorbed from the gastrointestinal tract following oral administration. ontosight.ai Studies in healthy male volunteers have investigated the pharmacokinetic characteristics and bioavailability of this compound following various routes of administration, including oral. nih.gov After oral administration, this compound was found to be completely bioavailable. nih.gov Mean peak plasma concentrations of 12.3 micrograms/ml were achieved within 10 hours following oral administration. nih.gov The absorption after intramuscular administration was rapid and complete, with 40% of peak concentrations attained within 15 minutes and maximum plasma concentrations of 11.7 micrograms/ml reached after an average of 3 hours. nih.gov The bioavailability of suppositories containing 200 mg of active substance was also found to be bioequivalent to capsules with respect to the amount absorbed. nih.gov In patients with hepatic disease, after a single oral dose, this compound was slowly absorbed. nih.gov
Distribution Profile and Protein Binding
Following absorption, a drug can bind with plasma proteins. d-nb.info The degree of plasma protein binding is influenced by the properties of the drug and the surrounding environment, such as temperature and pH. d-nb.info
High Plasma Protein Binding Affinity
This compound is known for its high plasma protein binding affinity. d-nb.infowikipedia.org In human serum, this compound exhibits a protein binding of 96.5%. d-nb.info This high level of protein binding means that a large proportion of the drug in the bloodstream is bound to plasma proteins, with only a small fraction remaining unbound. wikipedia.org The unbound fraction is the pharmacologically active portion of the drug and is also the fraction that undergoes metabolism and excretion. wikipedia.org The bound portion can act as a reservoir, slowly releasing the unbound form to maintain equilibrium as the unbound drug is eliminated. wikipedia.org
Studies have shown that the protein binding of this compound can be affected by the presence of other substances. For example, in the presence of acetylsalicylic acid (ASA), the plasma protein binding of this compound was reduced from 96% ± 1% to 86% ± 5% in healthy male volunteers. nih.gov
Mechanistic and Conformational Studies of Protein Binding (e.g., Bovine Serum Albumin)
Mechanistic and conformational studies have been conducted to understand the interaction of this compound with proteins, particularly bovine serum albumin (BSA), which is often used as a model protein due to its similarity to human serum albumin (HSA). researchgate.netresearchgate.netnih.gov These studies utilize various spectroscopic techniques to probe the binding process and its effects on protein structure. researchgate.netresearchgate.net
Spectroscopic Techniques (Spectrofluorescence, Circular Dichroism, UV-Visible Absorption, FT-IR)
Spectroscopic techniques such as spectrofluorescence, circular dichroism (CD), UV-visible absorption, and Fourier Transform Infrared (FT-IR) spectroscopy are employed to investigate the interaction between this compound and proteins like BSA. researchgate.netresearchgate.net
Spectrofluorescence is used to study the quenching of protein fluorescence upon ligand binding, which can provide information about the binding mechanism (e.g., static or dynamic quenching) and binding constants. researchgate.netresearchgate.netmdpi.com Stern-Volmer analysis of fluorescence quenching data has indicated a static quenching mechanism in the interaction of this compound with BSA. researchgate.netresearchgate.net
Circular dichroism (CD) spectroscopy is sensitive to changes in the secondary structure of proteins. researchgate.netresearchgate.netnih.gov CD studies have indicated that the binding of this compound to BSA can induce conformational changes in the protein. researchgate.netresearchgate.net
UV-visible absorption spectroscopy can be used to study complex formation between a drug and a protein, as changes in the electronic environment of the drug or protein upon binding can alter their absorption spectra. researchgate.netresearchgate.netnih.gov While UV-vis absorption showed only small changes for the interaction of this compound with calf thymus DNA, it is a technique used in protein binding studies. nih.gov
FT-IR spectroscopy provides information about the vibrational modes of molecules and can be used to assess changes in protein structure, particularly in amide bands, upon ligand binding. researchgate.netresearchgate.net FT-IR studies have also indicated that the binding of this compound to BSA induced conformational changes in BSA. researchgate.netresearchgate.net
Thermodynamic Parameters and Interaction Forces (e.g., Hydrophobic Interactions)
Thermodynamic parameters, such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), are crucial for understanding the forces driving the protein-ligand interaction. researchgate.netresearchgate.netharvard.edunih.gov These parameters can be determined using techniques like isothermal titration calorimetry (ITC) or by studying the binding constants at different temperatures. mdpi.comharvard.edunih.gov
In the interaction of this compound with BSA, thermodynamic parameters have revealed that hydrophobic interactions play a major role. researchgate.netresearchgate.net This is indicated by negative ΔH° and positive ΔS° values obtained in studies. researchgate.netresearchgate.net While other forces like hydrogen bonds, van der Waals forces, and electrostatic interactions can also contribute to protein-ligand binding, hydrophobic interactions appear to be dominant in the case of this compound-BSA binding. researchgate.netresearchgate.netderangedphysiology.comslideshare.net
The distance between the donor (BSA) and acceptor (this compound) has also been calculated based on Förster's theory of non-radiation energy transfer, providing spatial information about the binding site. researchgate.netresearchgate.net
Here is a sample table illustrating potential thermodynamic parameters based on the descriptions found, though specific numerical values for this compound-BSA from the search results are limited to the signs of ΔH and ΔS for hydrophobic interactions:
| Parameter | Value (Indicative) | Interaction Force Indicated | Source Type |
| ΔH° | Negative | Hydrophobic, Hydrogen Bonding, van der Waals researchgate.netresearchgate.netmdpi.com | Spectroscopic/Thermodynamic Studies researchgate.netresearchgate.net |
| ΔS° | Positive | Hydrophobic researchgate.netresearchgate.netmdpi.com | Spectroscopic/Thermodynamic Studies researchgate.netresearchgate.net |
| ΔG° | Negative | Spontaneous Binding mdpi.com | Thermodynamic Studies mdpi.com |
Ligand-Induced Conformational Changes in Binding Proteins
Ligand binding can induce conformational changes in proteins. researchgate.netresearchgate.netrsc.orgelifesciences.orgrsc.orgnih.gov Studies using techniques like circular dichroism (CD) and FT-IR have indicated that the binding of this compound to BSA induces conformational changes in the protein. researchgate.netresearchgate.net These changes can involve alterations in the secondary structure of the protein. researchgate.netresearchgate.net While the extent of conformational changes can vary, they are a recognized aspect of protein-ligand interactions and can influence the protein's function and further interactions. elifesciences.orgnih.gov
Studies on other protein-ligand systems, such as the interaction of other NSAIDs or different ligands with serum albumin, also demonstrate that ligand binding can lead to changes in protein conformation, including alterations in alpha-helix content. researchgate.netresearchgate.net The mechanism of ligand-induced conformational change can involve processes like induced fit, where ligand binding triggers a change, or conformational selection, where the ligand preferentially binds to a pre-existing conformation. elifesciences.org
Metabolic Pathways and Metabolite Identification
This compound undergoes significant biotransformation through several metabolic routes. researchgate.netebi.ac.ukebi.ac.uk
Primary Metabolic Routes: Hydroxylation of Methylisoxazole Group
The major route of this compound transformation involves the hydroxylation of the methylisoxazole functionality. researchgate.netebi.ac.ukebi.ac.uk This process leads to the formation of hydroxymethylthis compound, which is the principal oxidative excretion product observed in humans, accounting for 30-35% of an this compound dose in urine. nih.govnih.gov
Cleavage of Benzothiazine Moiety to Oxoacetic Acid Metabolite
Another significant metabolic pathway is the cleavage of the benzothiazine moiety, resulting in the formation of an oxoacetic acid metabolite. researchgate.netebi.ac.ukebi.ac.uk This metabolite has been identified, and in rats, it was found to be a major urinary metabolite, formed by the opening of the benzothiazine ring followed by hydrolytic cleavage of the C-3 to N-2 bond. nih.govresearchgate.net The precise metabolic pathway for this scission to the oxoacetic acid metabolite and other potential metabolites is not fully elucidated. researchgate.netebi.ac.ukebi.ac.uk
Identification of Novel Metabolites: Open-Ring Sulfonamide, N-Methylsaccharin, Saccharin (B28170)
Recent studies have identified additional metabolites of this compound, including an open-ring sulfonamide, N-methylsaccharin, and saccharin. researchgate.netebi.ac.ukebi.ac.uk These were identified in the urine of rats, dogs, and monkeys administered with 14C-labeled this compound. researchgate.netebi.ac.ukebi.ac.uk Non-labeled saccharin was also observed, suggested to be formed by the oxidative loss of the 14C N-methyl group from N-methylsaccharin. nih.gov
Proposed Oxidative Scission of Benzothiazine Ring
The formation of the open-ring sulfonamide, N-methylsaccharin, and oxoacetic acid metabolites suggests a direct oxidative scission of the benzothiazine ring of this compound. researchgate.netebi.ac.ukebi.ac.uk This scission is proposed to occur at carbon atom 3 of the benzothiazine ring. researchgate.netebi.ac.ukebi.ac.uk
Enzymatic Metabolism Studies
Limited Cytochrome P-450 Metabolism
While disposition studies in animals and humans indicate that hydroxylation of the isoxazole (B147169) methyl group is a major metabolic route in vivo, attempts to form certain metabolites, specifically N-methylsaccharin and the open-ring sulfonamide, in vitro using hepatic microsomal incubations were unsuccessful. nih.gov This suggests that cytochrome P-450 (CYP) enzymes may have a limited role in the formation of these particular metabolites, or that other enzymatic systems are primarily responsible for their production. nih.gov Cytochrome P450 enzymes are a superfamily of enzymes containing heme that primarily function as monooxygenases and are involved in the metabolism of a wide range of substrates, including drugs. wikipedia.orguv.es
Differential Substrate Affinity of this compound and Hydroxymethylthis compound in HP System
Research investigating the HP-catalyzed biotransformation of this compound has also explored the substrate affinity of this compound and its hydroxymethyl metabolite (hydroxymethylthis compound) within this system. While specific details on the differential affinity were not extensively detailed in the search results, the identification of hydroxymethylthis compound as a major oxidative excretion product in humans suggests it is a key intermediate in this compound metabolism. nih.gov Further investigation into its interaction with the HP system relative to the parent compound could provide insights into the metabolic fate of this compound.
Elimination and Clearance Characteristics
This compound is characterized by a low plasma clearance, reported to be approximately 5 ml/min (0.3 L/h). nih.govscispace.com It also has a low volume of distribution. nih.govscispace.com The mean elimination half-life of this compound is approximately 30 hours. nih.govscispace.com This relatively long half-life allows for once-daily dosing. biomolther.org this compound is extensively metabolized prior to elimination in both animals and humans. ebi.ac.uk In humans, metabolic profiling of urine has confirmed the hydroxymethylisoxazole metabolite as the major oxidative excretion product. nih.gov Minor urinary metabolites identified include radiolabelled open-ring sulfonamide and N-methylsaccharin. nih.gov Non-labelled saccharin, formed by the oxidative loss of the N-methyl group from N-methylsaccharin, has also been observed in urine. nih.gov The hepatic elimination of this compound is considered restrictive, meaning its hepatic extraction ratio is smaller than its unbound fraction in plasma. nih.gov
Pharmacokinetic Investigations in Specific Patient Cohorts
Pharmacokinetic studies have been conducted in different patient populations to assess potential variations in this compound disposition.
Comparative Pharmacokinetics in Young Versus Elderly Populations
Comparative pharmacokinetic studies have investigated the disposition of this compound in young and elderly subjects. In a study comparing 57 younger volunteers (average age 31.3 years) with 48 elderly subjects (average age 71.9 years), similar plasma concentrations were observed between the two groups after administration of a single daily dose of 200 mg for up to 22 days. nih.govnih.gov The average maximum concentrations were 39.7 mg/l in the younger group and 38.1 mg/l in the elderly group. nih.govnih.gov No significant differences were found in the elimination half-life, which averaged 30.4 hours and 32.1 hours in the younger and elderly groups, respectively. nih.govnih.gov These findings suggest that there are no clinically significant differences in this compound pharmacokinetics between young and elderly subjects. nih.gov However, approximately 9% of all subjects in this study had half-life values exceeding 50 hours, which is consistent with the possibility of genetic polymorphism in this compound hydroxylation. nih.gov
Here is a data table summarizing the comparative pharmacokinetics:
| Parameter | Young Subjects (Average Age 31.3 years) | Elderly Subjects (Average Age 71.9 years) |
|---|---|---|
| Average Cmax (mg/l) | 39.7 | 38.1 |
| Average Half-life (hours) | 30.4 | 32.1 |
Linearity of Pharmacokinetics
Investigations into the pharmacokinetics of this compound in elderly patients with rheumatoid arthritis have indicated linearity of pharmacokinetics. ebi.ac.uknih.govmcmaster.ca In these studies, the half-lives were found to be independent of dosage. ebi.ac.uknih.govmcmaster.ca Furthermore, the half-lives observed after repeated dosing were not different from those found after single doses of 400 mg. ebi.ac.uknih.govmcmaster.ca These results suggest that there is neither undue accumulation of the drug nor induction of its own metabolism under these conditions. ebi.ac.uknih.govmcmaster.ca Similar results were obtained in studies with healthy subjects aged between 18 and 32 years. nih.govmcmaster.ca
Accumulation and Metabolism Induction Assessments
Research into the pharmacokinetic profile of this compound has included assessments of its potential for accumulation within the body upon repeated administration and its capacity to induce its own metabolism. Studies conducted in various populations, including elderly patients with rheumatoid arthritis and younger healthy subjects, have provided insights into these aspects.
Findings from clinical trials investigating the pharmacokinetics of this compound in elderly patients aged 60 years and over with rheumatoid arthritis indicated that the drug's half-life remained independent of the administered dosage cenmed.comub.edu. This linearity of pharmacokinetics suggests that within the therapeutic dose range studied, the elimination processes for this compound are not saturated, which would otherwise lead to disproportionate increases in plasma concentrations with increasing doses.
Furthermore, assessments following repeated dosing of this compound have demonstrated that the half-lives observed were not significantly different from those determined after single doses cenmed.comub.edu. For instance, studies involving single doses of 400 mg showed similar half-lives compared to those after repeated administration cenmed.com. This consistency in half-life across single and repeated dosing regimens is a key indicator that there is neither undue accumulation of the drug in the system nor induction of its own metabolism cenmed.comub.edu. Metabolism induction would typically lead to a decrease in half-life over time with repeated administration as the body becomes more efficient at breaking down the drug.
These results in elderly patients with rheumatoid arthritis were found to be similar to those obtained in studies involving healthy subjects between 18 and 32 years of age, suggesting that age does not significantly impact the accumulation or self-induction potential of this compound under these conditions cenmed.comub.edu.
Collectively, the available research findings suggest that this compound exhibits linear pharmacokinetics within the studied dose ranges and does not appear to cause undue accumulation or induce its own metabolism upon repeated administration.
| Study Population | Dosage Regimen | Key Finding Regarding Accumulation and Induction | Supporting Evidence |
| Elderly patients (≥ 60 years) with RA | Various (including 400 mg single, repeated) | No undue accumulation, no self-induction | Half-lives independent of dosage and repeated dosing cenmed.comub.edu |
| Younger healthy subjects (18-32 years) | Various | No undue accumulation, no self-induction | Results similar to elderly patients cenmed.comub.edu |
Molecular Interactions and Structure Activity Relationships Sar
Ligand-Enzyme Binding Site Analysis
Crystallographic studies have provided significant insights into how Isoxicam binds within the cyclooxygenase channel. acs.orgnih.govresearchgate.net this compound is a nonselective inhibitor of both COX-1 and COX-2. acs.orgglpbio.commedchemexpress.com Its binding involves a unique pose and a combination of hydrogen bonding, water-mediated interactions, and van der Waals forces, which also induce conformational changes in the enzyme structure. nih.govnih.govnih.govukolegija.lt
Direct hydrogen bonding plays a key role in the interaction between this compound and the COX enzyme. The 4-hydroxyl group on the benzothiazine ring of this compound forms a hydrogen bond with Ser-530 in the COX active site. nih.govresearchgate.netnih.govukolegija.lt This interaction has an effective distance of approximately 2.7 Å. researchgate.net Additionally, the nitrogen atom of the thiazine (B8601807) and the oxygen atom of the carboxamide can form hydrogen bonds with Arg-120 and Tyr-355, often mediated by water molecules. ukolegija.lt
A notable feature of this compound binding is the involvement of highly ordered water molecules that mediate polar interactions between the inhibitor and residues in the COX active site. nih.govresearchgate.netnih.govukolegija.ltvumc.org Two such water molecules can establish contacts with residues in both the proximal and central binding pockets. researchgate.netnih.gov These water-mediated hydrogen bond networks contribute significantly to the binding affinity and help explain the requirement for a heteroatom at the 1'-position of the carboxamide substituent for effective interaction with Tyr-385 and Ser-530. acs.orgresearchgate.netukolegija.lt
This compound binding is unusual among NSAIDs in that it induces significant conformational changes in the enzyme active site. acs.orgnih.gov The binding of this compound to COX-2 involves the rotation of the side chain of Leu-531 and structural movement of helix D. nih.govnih.govnih.govukolegija.ltresearchgate.netresearchgate.net This movement of Leu-531 away from the constriction residues provides additional room to accommodate the fused this compound ring structure. acs.orgnih.govnih.govukolegija.ltresearchgate.net The result is the opening of a remarkably spacious oxicam binding pocket that is not present in the structures of COX enzymes with most other inhibitors. acs.orgnih.govnih.govukolegija.lt Due to steric hindrance, helix D of COX-2 moves over 1.0 Å to accommodate the benzyl (B1604629) ring of the benzothiazine. nih.govresearchgate.net
In addition to polar interactions, this compound also engages in van der Waals interactions with the hydrophobic regions of the COX channel. nih.govresearchgate.netjournal-of-agroalimentary.rouoi.grgoogleapis.com The drug interfaces with the hydrophobic COX channel mainly through these interactions. nih.govresearchgate.net For instance, the 2-methyl group of this compound points into a pocket composed of Val-349, Tyr-355, and Leu-359, forming hydrophobic contacts. acs.orgresearchgate.netnih.gov The carboxamide moiety is also inserted into a hydrophobic pocket formed by residues such as Leu-384, Tyr-385, Trp-387, Phe-518, Met-522, and Val-523. researchgate.net
Conformational Changes in Enzyme Structure upon Binding (e.g., Leu-531 Rotation, Helix D Movement)
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-Activity Relationship (SAR) studies of this compound and its analogs have been conducted to understand how structural modifications influence their inhibitory activity against COX enzymes. nih.govnih.govgpatindia.comresearchgate.netpharmacy180.comalliedacademies.orgnih.govnih.gov These studies have revealed key structural features important for potency and binding.
General SAR for oxicams, including this compound, suggests that substitution on the nitrogen atom of the thiazine ring can provide optimum activity. gpatindia.com Substitution on the carboxamide with an aryl group tends to yield compounds with greater activity compared to alkyl group substituents. gpatindia.com N-heterocyclic compounds are generally more acidic than N-aryl carboxamides, and primary carboxamides tend to be more potent than secondary carboxamides. gpatindia.com In the aryl series, m-substituted derivatives are often more potent than p-substituted derivatives, with maximum activity observed with a m-Cl substituent. gpatindia.com
The introduction of a heterocyclic ring in the amide chain significantly increases anti-inflammatory activity. pharmacy180.com For example, the 2-thiazolyl derivative sudoxicam (B611048) is reported to be more potent than indomethacin (B1671933). pharmacy180.com this compound itself bears a 3-(5-methyl)isoxazolyl group at the 3-carboxamide position. nih.govnih.gov This heteroaryl substitution is associated with increased anti-inflammatory potency, potentially due to additional hydrogen bonding with the water molecules observed in the COX:oxicam crystal structures. nih.gov
The presence of a methyl substituent at the 2-position of the benzothiazine ring has been recognized as important for anti-inflammatory activity, fitting into a small hydrophobic pocket. nih.gov Replacing this methyl group with a bulkier substituent can affect activity. nih.gov
SAR analysis tools exist that can analyze sets of COX-2 inhibitors with respect to compounds like this compound, calculating molecular similarity and identifying activity cliffs. researchgate.netalliedacademies.orgnih.gov
Based on research findings, some key SAR points for oxicams can be summarized:
| Structural Feature | Effect on Activity (General Oxicam SAR) | Relevant this compound Feature |
| Substitution on thiazine ring nitrogen | Optimum activity | Methyl group at the 2-position nih.govgpatindia.com |
| Substitution on carboxamide with aryl group | Greater activity than alkyl groups | 3-(5-methyl)isoxazolyl group nih.govnih.gov |
| N-heterocyclic compounds | More acidic, potentially more potent | Isoxazolyl group nih.govnih.gov |
| Primary carboxamides | More potent than secondary carboxamides | This compound has a secondary carboxamide linkage nih.gov |
| m-substituted aryl derivatives | More potent | Not directly applicable to this compound's isoxazolyl group |
| Introduction of heterocyclic ring in amide chain | Significant increase in activity | 3-(5-methyl)isoxazolyl group nih.govpharmacy180.comnih.gov |
| Methyl group at 2-position of benzothiazine ring | Best anti-inflammatory activity | Methyl group at the 2-position acs.orgresearchgate.netnih.gov |
While this compound is a nonselective inhibitor of COX-1 and COX-2, subtle structural differences in oxicam analogs can lead to differences in isoform selectivity, as seen with meloxicam (B1676189) which shows some preference for COX-2. nih.govukolegija.ltresearchgate.netnih.gov
Table 1: Key Amino Acid Residues Involved in this compound Binding to COX Enzymes
| Amino Acid Residue | Location in COX Active Site | Type of Interaction with this compound | Source |
| Arg-120 | Constriction site | Water-mediated polar interaction (with carboxamide oxygen/nitrogen) | ukolegija.ltvumc.org |
| Tyr-355 | Constriction site | Water-mediated polar interaction (with carboxamide oxygen/nitrogen) | ukolegija.lt |
| Tyr-385 | Central binding pocket | Water-mediated hydrogen bond network (with carboxamide heteroatom) | acs.orgresearchgate.netukolegija.ltvumc.org |
| Ser-530 | Central binding pocket | Direct hydrogen bond (with 4-hydroxyl group); Water-mediated interaction (with carboxamide heteroatom) | acs.orgnih.govresearchgate.netnih.govukolegija.ltnih.govunar.ac.id |
| Val-349 | Hydrophobic channel | Hydrophobic interaction (with 2-methyl group) | acs.orgresearchgate.netnih.gov |
| Leu-359 | Hydrophobic channel | Hydrophobic interaction (with 2-methyl group) | acs.orgresearchgate.netnih.gov |
| Leu-384 | Hydrophobic pocket | Hydrophobic interaction (with carboxamide moiety) | researchgate.net |
| Trp-387 | Hydrophobic pocket | Hydrophobic interaction (with carboxamide moiety) | researchgate.net |
| Phe-518 | Hydrophobic pocket | Hydrophobic interaction (with carboxamide moiety) | researchgate.net |
| Met-522 | Hydrophobic pocket | Hydrophobic interaction (with carboxamide moiety) | researchgate.netunar.ac.id |
| Val-523 | Hydrophobic pocket | Hydrophobic interaction (with carboxamide moiety) | researchgate.net |
| Leu-531 | Helix 17 | Rotation upon binding, creating new pocket | acs.orgnih.govnih.govnih.govukolegija.ltresearchgate.netnih.gov |
| Helix D | Membrane binding domain | Movement upon binding | acs.orgnih.govnih.govresearchgate.net |
Influence of Substituent Groups on Anti-Inflammatory Potency
Structure-activity relationship studies on oxicams have revealed that the nature of substituent groups significantly influences their anti-inflammatory potency. Substitution on the nitrogen atom of the thiazine ring is considered important for optimum activity. wikidata.org Furthermore, the type of group attached to the carboxamide position plays a crucial role. Compounds with aryl or heteroaryl substituents at the carboxamide position generally exhibit greater anti-inflammatory activity compared to those with alkyl groups. wikidata.org In the case of aryl substituents, the position of substitution matters, with meta-substituted derivatives often being more potent than their para-isomers. Maximal activity in the aryl series has been observed with a meta-chloro substituent. wikidata.org
Role of Heteroaryl Substitution at the 3-Carboxamide Position
The presence of an aromatic heterocyclic substituent at the 3-carboxamide position is a notable feature of marketed oxicams, including the 3-(5-methyl)isoxazolyl group in this compound. wikipedia.org This heteroaryl substitution is associated with increased anti-inflammatory potency. wikidata.orgwikipedia.org This enhanced activity may be linked to tighter binding affinity to the COX enzyme, potentially facilitated by additional hydrogen bonding interactions between the heteroatom in the carboxamide substituent and structural water molecules observed in COX-oxicam crystal structures. wikipedia.org
Impact of Molecular Conformation on Biological Activity
The molecular conformation of this compound upon binding to its target enzyme, cyclooxygenase, is important for its biological activity. Crystal structures of COX-2 in complex with this compound have shown that this compound adopts a planar conformation within the active site. fishersci.ca This conformation involves an intramolecular hydrogen bond between the nitrogen atom of the carboxamide group and the 4-hydroxyl oxygen of the benzothiazine ring. fishersci.ca this compound interacts with the hydrophobic channel of the COX enzyme mainly through van der Waals forces. fishersci.ca A direct polar interaction is observed as a hydrogen bond between the 4-hydroxyl group of the benzothiazine ring and Ser-530 in the enzyme. fishersci.ca The binding of oxicams, including this compound, is also notable for inducing significant conformational changes in the enzyme active site, particularly involving the movement of Leu-531 and helix D. fishersci.cacenmed.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques have been employed to gain deeper insights into the properties and interactions of this compound and related oxicams.
Density Functional Theory (DFT) Analysis of Reactivity Descriptors and Metabolites
Density Functional Theory (DFT) has been utilized to study the electronic structure and reactivity of oxicams, including this compound. fishersci.capharmakb.comnih.govuni.lu DFT allows for the calculation of various reactivity descriptors, such as global electrophilicity index and local hypersoftness, which help in understanding the reactive sites within the molecule. fishersci.capharmakb.comnih.govuni.lu Studies involving DFT analysis of this compound and its metabolites have been conducted to analyze their relative energy and potential toxicity. fishersci.ca Based on conceptual DFT analysis, it has been suggested that this compound and its studied metabolites exhibit low global electrophilicity values. fishersci.ca
Molecular Docking Simulations for Enzyme Inhibition
Molecular docking simulations are a valuable tool for predicting the binding modes and affinities of ligands, such as this compound, to target enzymes like cyclooxygenase. guidetopharmacology.orgcenmed.comnih.govuni.lulabsolu.ca These simulations complement experimental data, such as crystal structures, in elucidating the molecular basis of enzyme inhibition. Molecular docking studies, supported by crystallographic data, have revealed that this compound binds to the COX active site in a distinct manner compared to some other NSAIDs. fishersci.caguidetopharmacology.org This binding pose involves a two-water-mediated hydrogen bonding network, where the heteroatom of the carboxamide ring interacts with Tyr-385 and Ser-530 via a water molecule, and the thiazine nitrogen and carboxamide oxygen interact with Arg-120 and Tyr-355 through another water molecule. fishersci.caguidetopharmacology.org
Molecular Electrostatic Potentials (MESP) and Natural Bond Orbital Distributions
Molecular Electrostatic Potential (MESP) surfaces and Natural Bond Orbital (NBO) distribution analyses are computational methods used to visualize and quantify the charge distribution and bonding interactions within a molecule. nih.govuni.lugoogle.com MESP maps illustrate the charge distribution and can indicate potential sites for electrophilic and nucleophilic attack or interaction with charged or polar regions of a protein. NBO analysis provides information about the natural bonding orbitals, electron delocalization, and hyperconjugative interactions, which are important for understanding molecular stability and reactivity. google.com These computational tools contribute to a comprehensive understanding of this compound's electronic structure and its potential interactions at the molecular level. nih.govuni.lu
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By simulating the dynamic behavior of a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose and the nature of the interactions that contribute to binding affinity. This approach complements experimental methods like X-ray crystallography, which provide static snapshots of the bound state.
Research investigating the interaction of this compound with its biological targets, particularly cyclooxygenase (COX) enzymes, has utilized MD simulations to understand the stability of its binding within the active site. This compound is known as a nonselective inhibitor of COX-1 and COX-2 enzymes. medchemexpress.commedchemexpress.com
One study reported crystal complexes of murine COX-2 with this compound, revealing a novel binding pose compared to other NSAIDs. researchgate.netnih.gov this compound was observed to bind in the COX channel in a strikingly different manner, establishing a planar conformation within the active site. researchgate.netnih.gov This binding involves an intramolecular hydrogen bond between the nitrogen atom from the carboxamide and the 4-hydroxyl oxygen of the benzothiazine ring. researchgate.netnih.gov The drug primarily interacts with the hydrophobic COX channel through van der Waals interactions. researchgate.net
Further analysis of the this compound-COX-2 complex revealed that the binding involves the side chain rotation of Leu-531 and structural movement of helix D in the membrane-binding domain of COX-2. nih.gov Specifically, steric hindrance between Val-116 and an oxygen atom of the sulfonyl dioxide group of this compound causes helix D to move over 1.0 Å to accommodate the benzothiazine ring. nih.gov This structural adaptation highlights the flexibility of the COX-2 membrane-binding domain and validates previous computational models for oxicams. nih.gov
Molecular dynamics simulations can be used to confirm the stability behavior of protein and inhibitor complexes over time. researchgate.net Such studies can validate the stability of compounds as potent binders within the protein binding pocket. researchgate.net While specific detailed data tables from MD simulations focusing solely on this compound's binding stability to COX enzymes were not extensively detailed in the provided search results, the application of MD simulations in assessing the stability of ligand binding modes to proteins is a recognized approach in structure-based drug design. nih.gov MD simulations are considered accurate enough to judge the stability of most experimental binding poses. nih.gov
The stability of ligand poses under MD can be evaluated and compared to experimental data. nih.gov Studies have shown that native poses are largely maintained as stable during simulations, while incorrect poses are significantly less stable and can often be excluded through equilibrium MD simulations. nih.gov
Binding free energy calculations, often performed in conjunction with MD simulations, are crucial for understanding and predicting the binding affinity of ligands to their targets. nih.govnih.govfrontiersin.org Methods such as Molecular Mechanics/Poisson Boltzmann Surface Area (MM/PBSA), Molecular-Mechanics/Generalized Born Surface Area (MM/GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) are commonly used for these calculations. nih.govfrontiersin.org These methods utilize trajectories obtained from MD simulations to estimate the free energy difference between the bound and unbound states. nih.govfrontiersin.org
Clinical Research and Therapeutic Applications of Isoxicam
Clinical Efficacy in Inflammatory and Rheumatic Conditions
Clinical trials have explored the therapeutic potential of isoxicam across a range of inflammatory and rheumatic disorders, assessing its impact on key indicators such as pain, stiffness, swelling, and functional capacity.
Rheumatoid Arthritis Studies
Multicenter studies have evaluated the long-term efficacy of this compound in patients with active rheumatoid arthritis (RA). These studies utilized objective and subjective parameters to assess improvement, including the number of tender and swollen joints, grip strength, duration of morning stiffness, and walking time. Both patient and physician global assessments of the patient's condition and change since the start of therapy were also recorded. Results from these studies indicated improvement across all assessed parameters of efficacy. Patients who had previously received aspirin (B1665792) or placebo in double-blind phases showed marked and progressive improvement when switched to open-label this compound. Those already on this compound continued to improve. Furthermore, mean erythrocyte sedimentation rates demonstrated significant decreases after one year of this compound therapy in these studies. nih.gov
In a 4-week double-blind comparison of this compound 200 mg once daily and naproxen (B1676952) 250 mg three times daily in patients with classic or definite rheumatoid arthritis, both drugs significantly reduced the articular index, pain scores, and morning stiffness after 2 and 4 weeks of treatment. Grip strength significantly increased after 4 weeks of naproxen treatment, while a comparable increase was observed with this compound, though it did not reach statistical significance. Joint swelling and walking times also showed improvement in both groups. nih.gov Another comparative study in rheumatoid arthritis found similar efficacy between this compound 200 mg once daily and naproxen 250 mg three times daily, with both effectively treating the condition and being well tolerated. journals.co.za
Osteoarthritis Evaluations
Clinical evaluations have been conducted to assess the efficacy of this compound in the treatment of osteoarthritis. A 12-month open-label study involving thirteen patients with osteoarthritis demonstrated significant reductions in pain scale scores and improvement in most associated symptoms with a single morning dose of this compound 200 mg. nih.gov
In a six-week trial comparing this compound 200 mg once daily to placebo in 214 patients with osteoarthritis of the knee and hip, this compound proved superior to placebo in all clinical variables tested for knee osteoarthritis, including various pain and functional assessments. sma.org.sg For osteoarthritis of the hip, this compound was superior to placebo in reducing pain on walking, the degree of starting pain, and the intermalleolar straddle to the point of pain onset. sma.org.sg
A double-blind, randomized, controlled trial compared this compound (maximum 200 mg/day) with piroxicam (B610120) (maximum 20 mg/day) in 57 elderly patients with primary osteoarthritis of the hip and knee over 6 weeks. The majority of patients in both groups experienced a clinically important and statistically significant therapeutic response, with no statistically significant differences noted between the groups regarding drug efficacy. nih.gov
Another study comparing this compound 200 mg once daily with indomethacin (B1671933) 25 mg three times a day in acute exacerbations of osteoarthritis in general practice found a significant improvement in pain and clinical symptoms of osteoarthritis of the hip and knee for both drugs after 7 days, with no apparent difference in clinical efficacy between them. nih.gov A 4-week controlled, randomized, double-blind trial comparing controlled-release naproxen and this compound in osteoarthritis patients found no statistically significant differences between the two drugs for any of the efficacy variables assessed, which included duration of stiffness, global pain, pain in the worst affected joint, night pain, pain on full passive movement, and pain on selected activity. tandfonline.com
Ankylosing Spondylitis Investigations
A network meta-analysis of randomized controlled trials comparing various NSAIDs in the short-term treatment of ankylosing spondylitis included 26 trials involving 20 different NSAIDs. All 20 NSAIDs reduced pain more than placebo, with 15 showing significantly better results. While etoricoxib (B1671761) demonstrated superiority over some other NSAIDs in pain reduction, there was insufficient evidence to conclude that any particular NSAID was definitively more effective in the treatment of ankylosing spondylitis, partly due to the limitations of small study sizes. nih.govresearchgate.net
Studies in Acute Soft Tissue Rheumatism and Post-Traumatic/Postoperative Inflammation
Clinical trials have also explored the use of NSAIDs, including compounds related to this compound, in acute soft tissue rheumatism and post-traumatic/postoperative inflammation.
In a study comparing flurbiprofen (B1673479) and piroxicam (an oxicam like this compound) in fifty patients with acute soft tissue rheumatism, both treatments led to statistically significant improvements in pain, pain on active movement, restriction of passive movement, and reduction of strength. nih.gov
Regarding post-traumatic and postoperative inflammation, studies have investigated the effectiveness of NSAIDs in managing pain and inflammation following injuries and surgical procedures. For instance, a study comparing this compound and piroxicam following surgery for skiing accidents found that both reduced pain and nocturnal awakening, with this compound showing significantly greater improvement in pain at day 5 and nocturnal awakenings at day 10. nih.gov Both agents facilitated rehabilitation with no significant difference between them in this regard. nih.gov
Studies on other oxicams, such as lornoxicam (B1675139) and tenoxicam, have also demonstrated efficacy in managing postoperative pain following procedures like third molar surgery. mdpi.com
Comparative Clinical Efficacy Trials Against Other NSAIDs
Comparative clinical trials have assessed the efficacy of this compound against other commonly used NSAIDs in various conditions.
In rheumatoid arthritis, this compound has been compared to aspirin and naproxen. A study comparing this compound to aspirin in RA patients found this compound to be significantly superior to aspirin in reducing the articular index, pain on movement, and pain score. sma.org.sg The number of tender and swollen joints also showed significantly greater reduction with this compound compared to aspirin. sma.org.sg
In osteoarthritis, comparisons have been made against indomethacin and naproxen. A multicenter study comparing this compound to indomethacin in osteoarthritis of the knee or hip found no significant difference in clinical efficacy between the two drugs after 7 and 14 days of treatment. nih.gov A study comparing this compound with controlled-release naproxen in osteoarthritis found both equally effective. tandfonline.com
In ankylosing spondylitis, a double-blind study showed this compound to be generally more effective than ketoprofen, particularly in reducing pain. nih.gov
Across these comparative trials, this compound has demonstrated comparable or, in some instances, superior efficacy to other NSAIDs in managing the symptoms of inflammatory and rheumatic diseases.
Safety and Tolerability Profiles in Clinical Trials
The safety and tolerability of this compound have been evaluated in clinical trials. Data from Phase 3 clinical studies involving over 1800 patients with rheumatoid arthritis or degenerative joint disease indicated that this compound was well tolerated in both short-term and long-term use. nih.gov The most frequent type of adverse reaction reported with this compound, as with other NSAIDs like aspirin and indomethacin, was gastrointestinal. nih.gov
In comparative trials, this compound has often shown a favorable tolerability profile. In the study comparing this compound and indomethacin in acute osteoarthritis, this compound appeared to be better tolerated than indomethacin, with fewer patients experiencing definite drug-related adverse reactions. nih.gov Similarly, in a double-blind trial in elderly patients with osteoarthritis, fewer patients withdrew from the this compound group due to adverse reactions compared to the piroxicam group. nih.gov
In the comparative study against naproxen in rheumatoid arthritis, the incidence of adverse reactions was comparable between the two drugs, and these were generally of a minor nature and well tolerated. nih.govjournals.co.za
While gastrointestinal issues were the most common adverse effects, the incidence of other side effects like tinnitus and deafness was significantly lower with this compound compared to buffered aspirin. nih.gov The number of patients experiencing dizziness, vertigo, or headache was also significantly lower with this compound than with indomethacin. nih.gov
| Condition | Comparator NSAID | Key Efficacy Findings | Key Tolerability Findings | Source |
| Rheumatoid Arthritis | Aspirin | Superior to aspirin in reducing articular index, pain on movement, pain score, tender and swollen joints. | Significantly lower incidence of adverse reactions, including tinnitus and deafness, vs aspirin. nih.gov | sma.org.sg |
| Rheumatoid Arthritis | Naproxen | Similar efficacy in reducing articular index, pain, morning stiffness; comparable improvement in joint swelling, walking times. | Similar incidence of generally minor and well-tolerated adverse reactions. nih.govjournals.co.za | nih.govjournals.co.za |
| Osteoarthritis (Knee/Hip) | Placebo | Superior to placebo in pain and functional assessments. | Not explicitly detailed in the efficacy context, but overall tolerability is discussed in 5.3. | sma.org.sg |
| Osteoarthritis (Knee/Hip) | Indomethacin | No significant difference in clinical efficacy. | Appeared better tolerated with fewer definite drug-related adverse reactions. nih.gov | nih.gov |
| Osteoarthritis (Hip/Knee) | Piroxicam | Clinically important and statistically significant therapeutic response, no significant difference vs piroxicam. | Fewer withdrawals due to adverse reactions vs piroxicam in elderly patients. nih.gov | nih.gov |
| Osteoarthritis | Naproxen CR | Equally effective in various pain and stiffness parameters. | Few, mild to moderate adverse events reported, no withdrawals. tandfonline.com | tandfonline.com |
| Ankylosing Spondylitis | Ketoprofen | Generally more effective, significantly superior in reducing pain. | Typical NSAID side effects encountered with both drugs. nih.gov | nih.gov |
| Post-surgical (Skiing accidents) | Piroxicam | Reduced pain and nocturnal awakening, significantly superior to piroxicam at certain time points. | Well tolerated by most patients, one withdrawal in each group due to abdominal pain. nih.gov | nih.gov |
Gastrointestinal Adverse Reaction Incidence
Clinical studies have investigated the incidence of gastrointestinal adverse reactions associated with this compound. Data collected from Phase 3 clinical trials involving over 1,800 patients with rheumatoid arthritis or degenerative joint disease provided insights into the frequency of these effects. The most common type of adverse reaction observed across different medications, including this compound, aspirin, and indomethacin, was gastrointestinal. In patients receiving this compound at a dosage of 200 mg per day, the incidence of gastrointestinal reactions was 14.2 percent. For those receiving this compound at dosages greater than 200 mg per day, the incidence increased to 22.6 percent. This compared to 31.6 percent for buffered aspirin (3,600 to 4,800 mg per day), 24.6 percent for indomethacin (150 mg per day), and 7.2 percent for placebo. ebi.ac.uknih.gov
In long-term, open-label studies, the types and frequencies of adverse effects with this compound were similar to those seen in controlled studies. ebi.ac.uknih.gov The incidence of gastrointestinal ulcers specifically at the recommended dosage of 200 mg per day was reported as 0.81 percent, which was considered within the expected range for arthritic patients receiving nonsteroidal anti-inflammatory drugs (NSAIDs). ebi.ac.uknih.gov
Table 1: Incidence of Gastrointestinal Adverse Reactions in Phase 3 Clinical Studies
| Medication | Dosage | Incidence of Gastrointestinal Reactions | Incidence of Gastrointestinal Ulcers (at recommended dose) |
| This compound | > 200 mg/day | 22.6% | Not specified |
| This compound | 200 mg/day | 14.2% | 0.81% ebi.ac.uknih.gov |
| Buffered Aspirin | 3,600-4,800 mg/day | 31.6% | Not specified |
| Indomethacin | 150 mg/day | 24.6% | Not specified |
| Placebo | - | 7.2% | Not specified |
Non-Gastrointestinal Adverse Reactions
Beyond gastrointestinal effects, other non-gastrointestinal adverse reactions have been reported in clinical research involving this compound. Studies comparing this compound with other NSAIDs like aspirin and indomethacin have provided comparative data on the incidence of some non-gastrointestinal effects. The incidence of tinnitus and deafness was found to be significantly higher with buffered aspirin compared to this compound. ebi.ac.uknih.gov Conversely, the number of patients experiencing at least one episode of dizziness, vertigo, or headache was significantly greater with indomethacin than with this compound. ebi.ac.uknih.gov
Age-Related Adverse Reaction Frequencies
Research has investigated whether the frequency of adverse reactions to this compound differs between age groups. A study compared the frequencies of adverse reactions in patients younger than 65 years and those aged 65 years and older, across this compound dosages ranging from 200 to 600 mg per day. nih.gov Data from 2,184 patients younger than 65 and 1,059 patients aged 65 or older, participating in controlled and open studies for osteoarthritis, rheumatoid arthritis, or musculoskeletal disorders, were analyzed. nih.gov
Mechanism-Based Toxicity and Associated Research
Toxic Epidermal Necrolysis (Lyell Syndrome) and Hepatic Injuries
This compound has been associated with severe adverse reactions, including Toxic Epidermal Necrolysis (TEN), also known as Lyell Syndrome, and hepatic injuries. uni-duesseldorf.de These severe side effects contributed to the withdrawal of this compound from the market. uni-duesseldorf.de TEN is a rare, life-threatening immunological reaction characterized by widespread blistering and peeling of the skin and mucous membranes. researchgate.netfrontiersin.org Liver injury can occur in conjunction with SJS/TEN and represents a significant clinical challenge. researchgate.netxiahepublishing.com
Identification and Characterization of Reactive Metabolites Contributing to Toxicity
The toxic side effects observed with oxicams, including this compound, may be attributed to the formation of reactive metabolites. uni-duesseldorf.de Research involving comparative electronic structure analysis of reactive metabolites of various oxicams, such as piroxicam, sudoxicam (B611048), meloxicam (B1676189), tenoxicam, this compound, and lornoxicam, has been conducted to understand their potential for toxicity. uni-duesseldorf.de
Studies suggest that the bioactivation of drugs to reactive metabolites can play a significant role in drug-induced liver injury (DILI). researchgate.net While the exact mechanisms underlying the biological responses to reactive metabolites are not fully understood, the chemistry of bioactivation is reasonably well-defined. uv.es Reactive metabolites can potentially cause toxicity by covalently binding to biological macromolecules. researchgate.net The liver, being a primary site of drug metabolism, is particularly susceptible to toxicity induced by reactive metabolites. researchgate.net
Quantum chemical analysis and other computational tools are utilized to identify potential reactive metabolites and evaluate their electronic characteristics, which may correlate with observed toxicity profiles. uni-duesseldorf.deresearchgate.net This type of analysis can help in understanding the potential for a drug candidate to form reactive intermediates that could lead to adverse effects. escholarship.org
Drug-Drug Interaction Research
Research into drug-drug interactions involving this compound has explored its potential to interact with various other medications. This compound may influence the excretion rates and serum levels of certain drugs. For example, it may decrease the excretion rate of abacavir, aldesleukin, allopurinol, almasilate, alogliptin, alprazolam, and cimetidine, potentially leading to higher serum concentrations of these drugs. drugbank.com
The risk or severity of bleeding and hemorrhage can be increased when this compound is combined with anticoagulants and antiplatelet agents such as abciximab, acenocoumarol, bemiparin, and betrixaban. drugbank.com Combining this compound with certain other NSAIDs, like aceclofenac, acemetacin, alclofenac, and bufexamac, may increase the risk or severity of adverse effects. drugbank.com
This compound may also affect the efficacy of antihypertensive medications, potentially decreasing the antihypertensive activities of drugs like acebutolol (B1665407) and alprenolol. drugbank.com The risk or severity of renal failure, hyperkalemia, and hypertension can be increased when this compound is combined with certain medications, including benazepril, cilazapril, and amiloride. drugbank.com Furthermore, the risk of gastrointestinal irritation or bleeding can be elevated when this compound is used concurrently with corticosteroids (e.g., beclomethasone (B1667900) dipropionate, betamethasone (B1666872) phosphate, budesonide, ciclesonide) or certain antidepressants (e.g., amineptine, amitriptyline). drugbank.com
Studies have also investigated the interaction of this compound with proteins like bovine serum albumin (BSA) using spectroscopic techniques, which can provide insights into the binding mechanisms and potential for displacement interactions with other protein-bound drugs. researchgate.netresearchgate.net
Table 2: Examples of Potential Drug-Drug Interactions with this compound
| Interacting Drug | Potential Interaction Outcome |
| Abacavir, Allopurinol, etc. | Decreased excretion rate, potentially leading to higher serum levels of the interacting drug. drugbank.com |
| Abciximab, Acenocoumarol, etc. | Increased risk or severity of bleeding and hemorrhage. drugbank.com |
| Aceclofenac, Acemetacin, etc. | Increased risk or severity of adverse effects. drugbank.com |
| Acebutolol, Alprenolol, etc. | Decreased antihypertensive activities. drugbank.com |
| Benazepril, Amiloride, etc. | Increased risk or severity of renal failure, hyperkalemia, and hypertension. drugbank.com |
| Corticosteroids, Antidepressants | Increased risk of gastrointestinal irritation or bleeding. drugbank.com |
Interactions Affecting Anticoagulant Efficacy (e.g., Warfarin)
The co-administration of this compound with warfarin (B611796) has been shown to increase the risk or severity of bleeding and hemorrhage. drugbank.comdrugbank.com Studies have indicated that this compound can potentiate the anticoagulant effect of warfarin, in some cases necessitating a reduction in warfarin dosage. researchgate.net This interaction is a significant clinical consideration when this compound is used concurrently with anticoagulant therapy.
Effects on Plasma Levels and Protein Binding of Co-administered Drugs (e.g., Aspirin)
Studies investigating the interaction between this compound and acetylsalicylic acid (aspirin) in healthy volunteers have demonstrated effects on this compound's plasma pharmacokinetics. When a single oral dose of this compound was administered during a period of regular aspirin intake, there was a statistically significant decrease in plasma this compound concentrations. nih.govnih.gov Specifically, the peak this compound concentration and the area under the plasma concentration-time curve (AUC) were reduced by 18% and 22%, respectively, in the presence of aspirin. nih.gov
Plasma protein binding studies using equilibrium dialysis revealed that the presence of aspirin decreased the protein binding of this compound. nih.gov this compound's plasma protein binding was approximately 96% in the absence of aspirin, which decreased to about 86% when aspirin was present. nih.gov This reduction in binding was not directly correlated with the plasma salicylate (B1505791) concentrations achieved or the observed reductions in this compound AUC. nih.gov The mechanism underlying the decreased plasma this compound concentrations is likely competitive displacement of this compound from albumin binding sites by acetylsalicylic acid or its metabolite, salicylate. nih.gov This is consistent with the known effect of aspirin on the protein binding of other anti-inflammatory drugs. nih.gov Despite the changes in peak concentration and AUC, there was no significant alteration in the time to reach maximum plasma concentration or the apparent disappearance half-life of total plasma this compound after a single oral dose when co-administered with aspirin. nih.govnih.gov
The following table summarizes the observed effects of aspirin on this compound pharmacokinetics:
| Pharmacokinetic Parameter | This compound Alone | This compound with Aspirin | Change (%) | Statistical Significance |
| Peak Plasma Concentration (Cmax) | Not specified | Reduced | -18% | P < 0.01 |
| Area Under the Curve (AUC) | Not specified | Reduced | -22% | P < 0.01 |
| Plasma Protein Binding | ~96% | ~86% | -10% | Not specified |
| Time to Peak Concentration (Tmax) | ~10 h | ~10 h | No change | Not significant |
| Apparent Disappearance Half-life (t½) | ~28.7 h | ~31.0 h | No change | Not significant |
Broad-Spectrum Drug Interaction Profiling (e.g., with Antihypertensives, Diuretics, Antidiabetics)
This compound has been associated with potential interactions with various classes of drugs, including antihypertensives and diuretics. NSAIDs, as a class, can potentially increase blood pressure and counteract the effects of antihypertensive agents. nih.gov This can occur due to salt and water retention, leading to an increase in extracellular volume. nih.gov Additionally, NSAIDs inhibit prostaglandin (B15479496) synthesis, which can remove a direct vasodilatory influence and enhance vascular response to vasoconstrictor stimuli. nih.gov The antagonism of the hypotensive effects of some agents, such as frusemide and captopril, is likely due to NSAID-induced inhibition of prostaglandin synthesis, as these antihypertensives partly rely on stimulating prostaglandin synthesis for their effects. nih.gov Interactions with other antihypertensive agents may involve independent and opposing actions of NSAIDs on physiological mechanisms regulating blood pressure. nih.gov
Specific interactions listed for this compound include potentially decreasing the antihypertensive activities of beta-blockers like Betaxolol and Alprenolol. drugbank.com The therapeutic efficacy of Bethanidine and Bendroflumethiazide (a diuretic) can also be decreased when used in combination with this compound. drugbank.com The risk or severity of hypertension can be increased when this compound is combined with various agents, including certain antihypertensives (e.g., Xamoterol), and other drugs like Asenapine, Atomoxetine, Atropine, Xylometazoline, and Yohimbine. drugbank.com
Regarding interactions with antidiabetics, the search results did not provide specific details on this compound's interactions with this class of drugs. However, NSAIDs in general can influence glucose metabolism, and interactions with antidiabetic medications are a known concern for the class.
Interactions with other drug classes have also been noted, such as an increased risk or severity of bleeding when combined with various anticoagulants and antiplatelet agents beyond warfarin, including Acenocoumarol, Alteplase, Anagrelide, Ancrod, Anistreplase, Antithrombin Alfa, Antithrombin III human, Apixaban, Bemiparin, Betrixaban, Cangrelor, and Caplacizumab. drugbank.com this compound may also increase the risk of renal failure, hyperkalemia, and hypertension when combined with ACE inhibitors and AT1-receptor antagonists like Benazepril and Candesartan cilexetil. drugbank.com Potential effects on the excretion rates of drugs like Bicisate, Alogliptin, Alprazolam, Amantadine, Ampicillin, Amrinone, and Ancestim have also been suggested, potentially leading to higher serum levels of these co-administered drugs. drugbank.com
Impact on Cellular and Tissue Pathophysiology
This compound's effects extend to influencing the function of key immune cells and the metabolism of cartilage tissue.
Effects on Neutrophil and Monocyte Function (e.g., Chemotaxis Inhibition)
This compound has been found to inhibit the chemotaxis of both monocytes and neutrophils. ebi.ac.uknih.govnih.govresearchgate.netamanote.com This effect has been observed at therapeutic concentrations of the drug. ebi.ac.uknih.govnih.govresearchgate.net The inhibition of chemotaxis was demonstrated both in vitro, using normal cells, and in vivo, in patients diagnosed with rheumatoid arthritis. ebi.ac.uknih.govnih.govresearchgate.net Compared to other NSAIDs evaluated in the same laboratory, this compound exhibited a broader spectrum of inhibitory action on the cells involved in the chronic inflammation characteristic of rheumatoid arthritis. ebi.ac.uknih.gov
Influence on Cartilage Metabolism and Glycosaminoglycan Production
Studies have investigated the impact of this compound on cartilage metabolism, particularly its influence on glycosaminoglycan (GAG) production. Synovial cells produce a protein factor known as catabolin, which stimulates chondrocytes to resorb their matrix, resulting in the release of GAG. nih.govnih.gov Experiments using tissue cultures of bovine nasal septum in a medium containing pooled synovial tissue from young pigs were conducted to determine this compound's effect on GAG production in this catabolin system. nih.govnih.gov
In a control culture with fresh medium but no synovial tissue, the release of GAG due to inherent cartilage breakdown was measured at 49.7% after 8 days. nih.govnih.gov The addition of synovial cells to the culture medium increased GAG release to 83.6% after 8 days, attributed to the action of catabolin. nih.govnih.gov The incorporation of this compound into the porcine synovial culture medium at concentrations ranging from 5 to 30 µg/ml significantly reduced the release of GAG to 70.9%. nih.govnih.gov However, when this compound at a concentration of 50 µg/ml was added to fresh medium without synovial tissue, it had no effect on cartilage breakdown or GAG production. nih.govnih.gov
These findings suggest that this compound is unlikely to impair normal cartilage metabolism and may even have a role in decreasing cartilage resorption, particularly in the context of inflammation-driven degradation mediated by factors like catabolin. nih.govnih.gov
The following table summarizes the effect of this compound on GAG release in the presence of synovial tissue:
| Culture Condition | This compound Concentration (µg/ml) | GAG Release (% after 8 days) |
| Fresh medium without synovial tissue (Control) | 0 | 49.7 |
| Medium with synovial tissue (Catabolin present) | 0 | 83.6 |
| Medium with synovial tissue + this compound | 5-30 | 70.9 |
| Fresh medium without synovial tissue + this compound | 50 | No effect |
Synthesis, Derivatization, and Analog Development of Isoxicam
Preparative Methodologies for Isoxicam
The synthesis of this compound and other 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides often involves the rearrangement of saccharin (B28170) derivatives. One described method for the synthesis of this compound involves a sequence of reactions starting with saccharin. The process includes the reaction of saccharin with sodium hydroxide (B78521) to form a sodium salt. This sodium salt is then reacted with methyl chloroacetate (B1199739) to yield a saccharine-substituted acetic acid ethyl ester. Subsequent rearrangement of this product occurs upon reaction with dimethyl sulfoxide, producing 1,1-dioxide-3-methoxycarbonyl-3,4-dihydro-2H-1,2-benzothiazin-4-one. The final steps involve methylation at the nitrogen atom using methyl iodide, followed by a reaction with 3-amino-5-methylisoxazole (B124983) to yield this compound. gpatindia.com
Another approach to preparing 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides involves the base-catalyzed rearrangement of a corresponding substituted saccharinacetamide. google.com This process can directly yield the desired 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide structure. google.com
An efficient and environmentally friendly method for synthesizing 2-alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, including the core structure relevant to this compound, has been reported. This method starts with the N-alkylation of sodium o-benzosulfimide in an ionic liquid. koreascience.kr The resulting product undergoes ring cleavage and ring closure in a single step using methanol. koreascience.kr This is followed by N-alkylation of the resulting alkyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate in an ionic liquid, with boron trifluoride used as a catalyst along with molecular sieves in the carboxamide formation step. koreascience.kr
Historically, many syntheses of this class of compounds are related to the work of Abe, which involved a base-catalyzed isomerization of saccharin derivatives to the 1,2-benzothiazine nucleus. tandfonline.com This route, later improved by Lombardino, proved more versatile than earlier methods. nih.gov
Development of Novel 4-Hydroxy-N-Isoxazolyl-2H-1,2-Benzothiazine-3-Carboxamide 1,1-Dioxides
The development of novel derivatives based on the 4-hydroxy-N-isoxazolyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, which includes this compound, has been driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds. This compound itself is a derivative where the carboxamide nitrogen is substituted with a 5-methyl-3-isoxazolyl group. google.com
Research into the SAR of oxicams has indicated that substitution on the nitrogen atom of the thiazine (B8601807) ring can lead to optimum activity. gpatindia.com Furthermore, substituting the carboxamide with a heteroaryl group, such as the isoxazolyl group in this compound, can result in compounds with significantly greater anti-inflammatory activity compared to substitution with aryl or alkyl groups. gpatindia.com
The core 2-alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold has been a basis for synthesizing various derivatives to fully understand the SAR of the 1,2-benzothiazine 1,1-dioxide nucleus. nih.gov Isoelectric replacements of the carboxamide group in early oxicam compounds led to the discovery of piroxicam (B610120) and subsequent oxicams like this compound. nih.gov
Studies have also focused on the synthesis of metabolites of this compound, such as 4-hydroxy-N-[5-(hydroxymethyl)-3-isoxazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. acs.org
Synthesis and Characterization of Metal Complexes of this compound and its Derivatives
The ability of oxicam derivatives, including this compound, to coordinate with various metal ions has led to the synthesis and characterization of their metal complexes. tandfonline.com These complexes are of interest due to the potential for altered or enhanced biological activities compared to the free ligands. nih.gov The synthesis of transition metal complexes with NSAIDs like this compound has been explored since the late 1970s. mdpi.com
Metal complexes of this compound with various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized. researchgate.netresearchgate.net These complexes are typically characterized using a range of spectroscopic and analytical techniques, including FT-IR, UV–Vis–NIR, 1H NMR, TG/DSC, elemental analysis, magnetic measurements, and conductivity measurements. researchgate.netresearchgate.net These techniques provide insights into the composition, structure, and thermal behavior of the synthesized complexes.
Coordination Chemistry and Stereochemistry of Complexes
Oxicam derivatives can coordinate with metal ions in both monodentate and bidentate fashions. tandfonline.com In many reported complexes, oxicams act as N,O-coordinating chelators, forming six-membered ring systems with the central metal atom. tandfonline.comresearchgate.net The coordination geometries observed in oxicam-based metal complexes are diverse and depend on the specific oxicam derivative, co-ligands present, and the selected metal ion. tandfonline.comresearchgate.net Common geometries include octahedral, square pyramidal, square planar, and tetrahedral, which are typically deduced from electronic transitions and magnetic data. tandfonline.comresearchgate.net
For instance, characterization data for some metal complexes of this compound and related ligands have suggested octahedral stereochemistry. researchgate.netresearchgate.net In certain cases, spectroscopic and analytical data have led to the proposal of specific geometries, such as tetrahedral for Co(II) and Ni(II) complexes, and square planar for Cu(II) complexes with related Schiff base ligands. researchgate.net Mononuclear complexes are commonly formed, with the ligand coordinating through nitrogen and oxygen sites. researchgate.net
Studies on the interaction of this compound and its copper complex with cyclodextrins have provided insights into their behavior in solution and solid state, indicating the formation of inclusion complexes where the π-electron-rich benzene (B151609) part of the drug and its complex penetrate the cyclodextrin (B1172386) cavity. nih.gov
Biological Activity Evaluation of Metal Complexes (e.g., Anti-Tuberculosis, Anti-Inflammatory, Antimicrobial)
Metal complexes of oxicam derivatives, including those of this compound, have been evaluated for various biological activities, such as anti-tuberculosis, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netnih.gov The formation of metal complexes can enhance the biological efficiency of the ligand. researchgate.net
Investigations have demonstrated that some metal complexes of this compound and related ligands exhibit significant efficacy against infectious ailments. researchgate.net For example, a zinc(II) complex, [Zn(L)2(H2O)2], showed comparable anti-tuberculosis inhibition potency to streptomycin (B1217042) and comparable anti-inflammatory and antimicrobial inhibiting properties to standard drugs, with notable IC50 and MIC values. researchgate.net Another zinc(II) complex demonstrated robust potency in anti-tuberculosis, antimicrobial, and anti-inflammatory activities with specific MIC and IC50 values. researchgate.net
Studies have also indicated that certain metal complexes can be more potent antibacterial agents compared to the free ligands. tandfonline.com For instance, a copper complex with a related ligand showed high activity against S. aureus. researchgate.net Nickel(II) complexes have also been identified as potentially more potent among synthesized compounds for oxidant, inflammation, and bacterial pathogens. researchgate.net
The biological efficacy of these complexes is often supported by computational studies, such as molecular docking, DFT, and ADMET analysis, which can provide further validation for their potential as therapeutic agents. researchgate.netnih.gov
Analytical and Bioanalytical Methodologies for Isoxicam Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Isoxicam from other compounds, such as impurities, degradation products, or components of biological samples, and for accurately quantifying its presence.
Thin-Layer Chromatography (TLC)-Densitometry
TLC-Densitometry is a simple, sensitive, selective, and precise method used for the determination and quantification of this compound, including in the presence of related compounds and degradation products. A developed and validated TLC-densitometric method utilizes TLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. The mobile phase typically consists of a mixture such as ethyl acetate, toluene, and butylamine (B146782) in a specific ratio (e.g., 2:2:1, v/v/v). This system provides good resolution for this compound, with a reported RF value of approximately 0.56. Densitometric detection is commonly performed at a wavelength of 350 nm. nih.govuj.edu.plebi.ac.uk
This technique has been applied for the identification and quantitation of this compound in drug formulations and can serve as a screening method in pharmaceutical research. nih.govuj.edu.pl Its ability to effectively separate this compound from its degradation products makes it a valuable stability-indicating method, useful for investigating degradation kinetics. nih.govuj.edu.plebi.ac.uk Calibration plots in TLC-densitometry have shown good linear relationships over specific concentration ranges, such as 0.7 to 2.2 µg per band. nih.govuj.edu.pl The method has been validated for parameters including precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govuj.edu.pl For instance, reported validation data includes precision (RSD < 1%), LOD (0.22 µg per band), and LOQ (0.67 µg per band). nih.govuj.edu.pl
TLC-densitometry has also been used for the simultaneous determination of this compound alongside other oxicams like piroxicam (B610120), meloxicam (B1676189), and tenoxicam. akjournals.com In one such method, separation was achieved on TLC F254 plates using a mobile phase of ethyl acetate–ethanol–toluene (6:3:1, v/v/v) with the addition of ammonia. akjournals.com Densitometric scanning was performed at 360 nm. akjournals.com This method demonstrated good chromatographic separation, with reported RF values for the oxicams, including this compound at 0.82. akjournals.com The method was validated for linearity, LOD, LOQ, accuracy, and precision, showing good performance for the analysis of these drugs in pharmaceutical formulations. akjournals.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound, offering sensitivity, selectivity, and speed for its determination in various matrices, including biological fluids like human plasma and urine. nih.gov
A sensitive, selective, and rapid HPLC procedure has been developed for this compound determination in human plasma and urine. nih.gov This method involves extracting acidified plasma or urine with toluene, evaporating the organic extract, and dissolving the residue in tetrahydrofuran (B95107) (for plasma) or acetonitrile (B52724) (for urine). nih.gov Chromatography is performed on a µBondapak C18 column, with quantitation achieved by UV spectrometry at 320 nm. nih.gov Linearity in plasma has been reported from 0.2 to 10 micrograms/ml, with good recoveries and relative standard deviations. nih.gov Linearity in urine ranged from 0.125 to 2 micrograms/ml, with precision between 3.3-9.0% relative standard deviation over the linear range. nih.gov
HPLC methods have also been developed for the simultaneous analysis of this compound and other NSAIDs. One isocratic reversed-phase HPLC method used this compound as an internal standard for the analysis of tenoxicam, piroxicam, meloxicam, and lornoxicam (B1675139). researchgate.net This method employed a Lichrosphere RP18 column, a mobile phase containing Tris acetic acid buffer, tetrabutylammonium (B224687) reagent, tetrahydrofuran, and acetonitrile, and UV detection at 360 nm, achieving good separation. researchgate.net
This compound has also been used as an internal standard in HPLC assays for other oxicams, such as piroxicam in human plasma. tandfonline.comtandfonline.com A simple and sensitive reversed-phase HPLC assay for piroxicam utilized this compound as the internal standard, with chromatographic separation on a 5 µm CN (Spherisorb) microbore column. tandfonline.comtandfonline.com The mobile phase consisted of an acetonitrile-water mixture containing sodium phosphate, adjusted to pH 2. tandfonline.comtandfonline.com UV detection was performed at 363 nm. tandfonline.comtandfonline.com This method involved a simple protein precipitation step for plasma sample preparation, avoiding time-consuming extraction. tandfonline.com The retention times for piroxicam and this compound were reported as 3.8 and 7.4 minutes, respectively. tandfonline.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another technique that has been explored for the analysis of this compound, often in comparison or combination with chromatographic methods. CE offers high separation efficiency and minimal sample and solvent requirements. asiapharmaceutics.info
While specific details on the application of CE solely for this compound analysis are less prevalent in the provided snippets compared to TLC and HPLC, CE is mentioned in the context of comparative studies for the photostability testing of this compound. researchgate.net A comparison of three different methods (HPTLC–densitometry, HPLC, and CE) developed for this purpose showed that the electropherograms obtained from CE analysis of a degraded this compound solution demonstrated good resolution of this compound from its degradation products. researchgate.net This indicates the potential of CE as a separation technique for this compound and related substances.
CE-MS, which combines the separation power of CE with the sensitivity and specificity of mass spectrometry, is highlighted as a powerful analytical technique in pharmaceutical analysis for various compounds, including small molecules. asiapharmaceutics.info Although not explicitly detailed for this compound in the provided text, the general advantages of CE-MS, such as high-resolution separations and minimal sample requirements, suggest its potential applicability to this compound research, particularly for complex sample matrices or detailed structural information when coupled with MS. asiapharmaceutics.info
Spectroscopic Techniques for Identification and Characterization
Spectroscopic methods provide valuable information about the structure, functional groups, and electronic properties of this compound and its interactions with other substances.
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used for the identification and quantification of this compound, as well as for studying its behavior in solution and its interactions. This compound exhibits characteristic absorption maxima in the UV-Vis range. uj.edu.plnih.govresearchgate.net
In TLC-densitometry, UV-Vis absorption spectra are used to identify this compound and its degradation products, with densitometric detection typically performed at a specific wavelength, such as 350 nm, where this compound shows a characteristic maximum. nih.govuj.edu.pl Another reported characteristic maximum for this compound is at 256 nm. uj.edu.pl The selection of 350 nm for monitoring is often based on the absence of interference from the mobile phase and good sensitivity. uj.edu.pl
UV-Vis absorption spectroscopy is also employed to study the interaction of this compound and its metal complexes with other molecules, such as DNA or cyclodextrins. nih.govacs.org Studies on the interaction of copper complexes of NSAIDs, including this compound, with DNA have utilized UV-Vis absorption. nih.gov While DNA binding to a copper-lornoxicam complex significantly altered its absorption spectra, indicating changes in the electronic environment, only small changes were observed for the copper-Isoxicam complex. nih.gov Nevertheless, UV-Vis absorption can be used to determine binding constants, stoichiometry, and thermodynamic parameters in such interaction studies, as demonstrated for the copper-lornoxicam complex. nih.gov
UV-Vis spectroscopy is also a key technique for characterizing synthesized metal complexes of this compound. researchgate.netresearchgate.net Studies on complexes formed with metals like Co(II), Ni(II), Cu(II), and Zn(II) include the analysis of their UV-Vis/NIR spectra to gain insights into their electronic structure and bonding. researchgate.netresearchgate.net
FT-IR Spectroscopy of this compound and its Complexes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure of this compound and its complexes. FT-IR provides vibrational information that can confirm the presence of specific bonds and reveal how they are affected by complex formation or interactions. acs.orgresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net
FT-IR spectroscopy has been used to characterize the interaction of this compound and its copper complex with different cyclodextrins. acs.orgnih.govdntb.gov.ua Studies involving β-CD, γ-CD, HPβCD, and HPγCD have utilized FT-IR to investigate the formation of host-guest inclusion complexes. acs.orgnih.gov Analysis of the FT-IR spectra provides evidence regarding which part of the this compound molecule, such as the π-electron-rich benzene (B151609) part, penetrates into the cyclodextrin (B1172386) cavity. acs.orgnih.gov
FT-IR spectroscopy is also routinely used in the characterization of synthesized metal complexes of this compound with various metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net The FT-IR spectra of the free this compound ligand and its metal complexes are compared to identify shifts in vibrational bands corresponding to functional groups involved in coordination with the metal center. researchgate.netresearchgate.net This helps in proposing the molecular geometry and understanding the nature of the metal-ligand bonding. researchgate.net
Furthermore, FT-IR studies can provide insights into conformational changes of proteins upon binding with this compound. researchgate.net For example, FT-IR has been used to study the interaction of this compound with bovine serum albumin (BSA), where changes in the protein's amide bands observed in the ATR-FTIR spectra can indicate alterations in its secondary structure induced by drug binding. researchgate.net
Mass Spectrometry-Based Methods (e.g., HPLC-MS/MS) for Metabolite and Degradation Product Identification
Mass spectrometry (MS), particularly coupled with high-performance liquid chromatography (HPLC-MS/MS), is a powerful tool for the identification of this compound metabolites and degradation products. This technique provides high sensitivity and selectivity by combining chromatographic separation with mass analysis americanpharmaceuticalreview.com.
HPLC-MS/MS has been employed to identify the products formed during forced degradation studies of this compound under various stress conditions, such as acidic and basic hydrolysis researchgate.netnih.gov. The method allows for the resolution of degradation products from the parent compound, with identification based on their mass spectra and retention times researchgate.netnih.gov.
Studies on the in vivo metabolism of this compound in animal models, such as rats, dogs, and monkeys, have also utilized techniques including gas chromatography-mass spectrometry (GC-MS) and HPLC-MS/MS to identify metabolites nih.gov. The major metabolic pathway identified involves hydroxylation of the methylisoxazole group to form hydroxymethylthis compound, and cleavage of the benzothiazine moiety leading to an oxoacetic acid metabolite nih.gov. Furthermore, new metabolites including an open-ring sulfonamide, N-methylsaccharin, and saccharin (B28170) have been identified, suggesting oxidative scission of the benzothiazine ring nih.gov.
Mass spectrometry-based methods, including LC-MS/MS, are routinely used in drug discovery for analyzing biological samples and monitoring metabolites. This helps in identifying metabolic "hot spots" and potential new lead compounds or prodrugs americanpharmaceuticalreview.com. The use of tandem mass spectrometry (MS/MS) in multiple-reaction-monitoring (MRM) mode enhances specificity and sensitivity for the detection of target analytes and their metabolites americanpharmaceuticalreview.comnih.govmdpi.com.
Stability-Indicating Analytical Methodologies and Degradation Kinetics
Stability-indicating analytical methods are essential for monitoring the degradation of this compound and its related compounds over time and under various environmental conditions. These methods must be able to separate the intact drug from its degradation products.
TLC-densitometry has been developed as a stability-indicating method for this compound, capable of resolving the drug from its degradation products formed under acidic and basic hydrolysis researchgate.netnih.gov. The method utilizes silica gel plates and a specific mobile phase, with densitometric detection at a suitable wavelength researchgate.netnih.gov. This approach can be used to investigate the kinetics of the degradation process researchgate.netnih.gov.
HPLC methods have also been developed and validated as stability-indicating for related oxicams, demonstrating the ability to separate the parent drug from degradation products under forced degradation conditions, including acidic, basic, and oxidative stress bioline.org.brnih.gov. Such methods are crucial for assessing the inherent stability of the drug substance and for supporting preformulation and formulation studies.
Forced degradation studies, conducted according to guidelines such as those from the International Conference on Harmonisation (ICH), involve exposing the drug to stress conditions like hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis mdpi.com. Stability-indicating methods, such as UHPLC-DAD-MS/MS, are applied to monitor the degradation and identify the resulting products mdpi.com. Kinetic studies can then be performed to determine the rate constants and predict the shelf-life of the compound mdpi.com. While specific kinetic data for this compound degradation under various conditions were not detailed in the provided snippets, the methodologies applied to similar compounds highlight the standard approaches used in stability studies.
Application in Biological Sample Analysis
Analytical methods for this compound are applied to biological samples to support research in areas such as pharmacokinetics, metabolism, and potential bioequivalence studies. These methods require sufficient sensitivity and selectivity to quantify the drug and its metabolites in complex biological matrices like plasma or serum.
HPLC-MS/MS is a widely used technique for the analysis of this compound and other oxicams in biological fluids, such as human plasma and serum nih.govresearchgate.net. Sample preparation techniques, such as solid-phase extraction using specialized cartridges, are often employed to isolate and concentrate the analytes from the biological matrix before chromatographic separation and MS detection nih.govresearchgate.net.
This compound has been used as an internal standard in LC-MS/MS methods developed for the simultaneous determination of other oxicam NSAIDs in human plasma, demonstrating its utility in bioanalytical assays nih.govresearchgate.net. These methods typically involve specific chromatographic columns and mobile phases optimized for the separation of the target analytes and the internal standard nih.govresearchgate.net. Detection is commonly performed using tandem mass spectrometry in MRM mode to ensure specificity and sensitivity in the complex biological matrix nih.govresearchgate.net.
Molecularly imprinted polymers (MIPs) have also been explored for the pre-concentration and determination of this compound in biological samples like human serum, followed by spectrophotometric analysis nih.gov. This approach utilizes the selective binding properties of MIPs to extract the analyte from the matrix, offering a potential alternative for sample preparation nih.gov.
The application of these analytical methodologies in biological sample analysis is vital for understanding the behavior of this compound in biological systems, identifying and quantifying its metabolites, and supporting research into its properties.
Future Directions and Emerging Research Avenues for Isoxicam
Further Elucidation of Reactive Metabolite Formation and Toxicity Mechanisms
Understanding the formation and mechanisms of reactive metabolites is crucial for explaining drug toxicity. Isoxicam's withdrawal was linked to severe adverse reactions like Stevens-Johnson syndrome nih.gov. Research indicates that the bioactivation of drugs to reactive metabolites is a significant factor in drug-induced liver injury and other toxicities researchgate.net. While the chemistry of bioactivation is reasonably understood, the precise mechanisms underlying the biological responses are less clear uv.es.
Disposition studies in animals and humans have shown that hydroxylation of the isoxazole (B147169) methyl group is a major metabolic route for this compound nih.gov. Additionally, N-methylsaccharin, saccharin (B28170), and an open-ring sulphonamide have been identified as this compound metabolites nih.gov. Attempts to form these metabolites using hepatic microsomal incubations in vitro were unsuccessful; however, incubations with purified horseradish peroxidase resulted in the formation of N-methylsaccharin and the open-ring sulphonamide nih.gov. This suggests that non-CYP enzymes may play a role in this compound metabolism and reactive metabolite formation.
Further research is needed to fully elucidate the enzymatic pathways involved in this compound bioactivation and the specific reactive metabolites responsible for observed toxicities. Computational methods, such as quantum chemical analysis, can help predict the most likely reactive metabolites and understand their electronic characteristics related to toxicity uni-duesseldorf.de. Exploring the potential for reactive metabolites to translocate from their formation site to target organs is also important for understanding extrahepatic toxicity nih.gov.
Exploration of Novel Therapeutic Targets beyond COX Inhibition
While this compound is known as a non-selective inhibitor of COX-1 and COX-2, emerging research suggests that some NSAIDs may exert effects beyond traditional cyclooxygenase inhibition nih.govmedchemexpress.com. Exploring these COX-independent pathways for this compound could reveal novel therapeutic targets.
Studies on other oxicams, such as meloxicam (B1676189), have indicated potential effects beyond COX inhibition, including in cancer and cardiovascular disease treatment nih.gov. Given the structural similarities within the oxicam class, investigating whether this compound shares these COX-independent activities is a relevant research avenue.
Research into the interaction of this compound with lipid bilayers is also an important consideration for membrane permeability and pharmacokinetics, which could influence its interaction with various cellular targets researchgate.net. Furthermore, the potential antitumor properties of oxicams and their metal complexes have been reported, suggesting targets beyond inflammation pathways uni-duesseldorf.deresearchgate.net. Metal complexes of this compound have shown a decrease in viability and proliferation of virus-transformed cancer cells in vitro researchgate.net.
Advanced Computational Approaches in Drug Design and Optimization
Computational approaches play a significant role in modern drug discovery by expediting processes such as virtual screening, lead optimization, and the prediction of molecular interactions jpionline.orgnih.gov. Advanced computational methods can be applied to this compound research to design novel compounds with improved profiles.
Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding of this compound and its potential derivatives to target proteins, including but not limited to COX enzymes researchgate.netmdpi.com. These methods can help predict binding affinity and stability researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are increasingly used in computational drug design to predict biological activity and optimize compound structures jpionline.orgmdpi.com. These approaches can be employed to design this compound analogs with potentially reduced toxicity or enhanced efficacy against specific targets. Computational methods can also be used to predict favorable pharmacokinetic properties and potential toxicity nih.gov.
Development of Preclinical Models for Enhanced Predictive Value
Developing and utilizing appropriate preclinical models is essential for accurately predicting the efficacy and potential toxicity of drug candidates before human trials. While traditional animal models like the carrageenan-induced paw edema and adjuvant-induced arthritis models in rats have been used to study this compound's anti-inflammatory properties, more advanced models are needed caymanchem.com.
Research using models such as the polyurethane sponge implantation model in rats has been used to study the anti-inflammatory effects of this compound nih.gov. However, the development of enhanced preclinical models that can better mimic human physiology and disease states, particularly concerning immune-mediated reactions and organ-specific toxicities, would be beneficial for future this compound research. This includes models that can help elucidate the role of circulating reactive metabolites in extrahepatic toxicity nih.gov.
In Vitro Systems for Mechanistic and Efficacy Studies
In vitro systems offer valuable tools for investigating the molecular mechanisms of drug action and evaluating efficacy at a cellular level. These systems allow for controlled experiments to understand how this compound interacts with specific enzymes, receptors, and cellular pathways.
In vitro studies have been used to assess this compound's inhibition of prostaglandin (B15479496) E₂ production in cell lines caymanchem.com. Cell-based assays can be used to measure cytokine mRNA expression in inflamed cells to evaluate therapeutic potential researchgate.net. Furthermore, in vitro metabolism studies, such as those using horseradish peroxidase, have been instrumental in identifying this compound metabolites nih.gov.
Future research can utilize advanced in vitro systems, including co-culture models and organ-on-a-chip technology, to better understand the complex interactions of this compound and its metabolites with various cell types and tissues. These systems can also be employed for mechanistic studies related to potential COX-independent targets and the cellular effects of reactive metabolites. In vitro approaches are also being developed to predict and study T-cell mediated hypersensitivity to drugs, which could be relevant given this compound's history frontiersin.org.
Research into Combinatorial Therapeutic Strategies
Exploring combinatorial therapeutic strategies involving this compound or its derivatives could offer new avenues for treatment, potentially allowing for lower doses and reduced side effects. Research into drug combinations can assess synergistic or additive effects.
Studies have investigated the effects of this compound in combination with other agents, such as aspirin (B1665792), in preclinical models nih.gov. However, the results indicated that a combination with aspirin did not have an additive anti-inflammatory effect and demonstrated interference nih.gov.
Future research could explore combinations of this compound with drugs targeting different pathways involved in inflammation or other disease processes where this compound might have a therapeutic effect (e.g., potential COX-independent targets). This could involve screening combinations in relevant in vitro or preclinical models to identify synergistic interactions and optimize therapeutic outcomes while minimizing potential adverse effects. Research into metal complexes of this compound in combination with other anticancer agents could also be explored, building on findings of their cytotoxic activity in cancer cell lines researchgate.netresearchgate.net.
Q & A
Q. How to statistically analyze this compound's synergistic effects with adjunct therapies?
Q. What computational tools model this compound's population pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
